

Application Notes and Protocols: Synthesis of 9-Allyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Allyl-9H-purin-6-amine

Cat. No.: B041460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **9-Allyl-9H-purin-6-amine**, a substituted purine derivative of interest in medicinal chemistry and drug development. The synthesis involves the N-alkylation of adenine with allyl bromide in the presence of a base. This protocol includes a step-by-step experimental procedure, a comprehensive list of reagents and materials, and methods for purification and characterization of the final product. Quantitative data, including physical properties and expected spectroscopic data, are summarized for clarity. A graphical representation of the experimental workflow is also provided to facilitate understanding.

Introduction

9-Allyl-9H-purin-6-amine, also known as 9-allyladenine, belongs to the class of N9-substituted purine analogs. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Modification at the N9 position can significantly influence the compound's interaction with biological targets, making derivatives like **9-Allyl-9H-purin-6-amine** valuable for screening and as building blocks for more complex molecules. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound.

Data Presentation

Table 1: Physicochemical Properties of **9-Allyl-9H-purin-6-amine**

Property	Value
CAS Number	4121-39-5 [1]
Molecular Formula	C ₈ H ₉ N ₅ [1]
Molecular Weight	175.19 g/mol [1]
Appearance	White to off-white solid
Purity	>97% [1]

Table 2: Expected Spectroscopic Data for **9-Allyl-9H-purin-6-amine**

Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 8.14 (s, 1H, H-2), 8.12 (s, 1H, H-8), 7.25 (br s, 2H, NH ₂), 6.05 (m, 1H, -CH=CH ₂), 5.20 (dd, 1H, J=17.2, 1.6 Hz, =CH ₂), 5.05 (dd, 1H, J=10.4, 1.6 Hz, =CH ₂), 4.75 (d, 2H, J=5.2 Hz, N-CH ₂)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 156.1 (C-6), 152.4 (C-2), 149.8 (C-4), 141.2 (C-8), 133.5 (-CH=), 118.9 (=CH ₂), 117.8 (C-5), 45.8 (N-CH ₂)
Mass Spectrometry (ESI+)	m/z 176.09 [M+H] ⁺

Note: The spectroscopic data is predicted based on known chemical shifts for similar purine structures and may vary slightly based on experimental conditions.

Experimental Protocol

This protocol describes the synthesis of **9-Allyl-9H-purin-6-amine** via N-alkylation of adenine.

Materials and Reagents:

- Adenine
- Allyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Methanol (MeOH)
- Silica gel for column chromatography (230-400 mesh)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel 60 F_{254})
- Standard laboratory glassware and equipment

Procedure:

- Reaction Setup: To a dry 100 mL round-bottom flask, add adenine (1.35 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
- Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
- Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add allyl bromide (1.33 g, 11 mmol, 0.95 mL) to the reaction mixture.

- Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).
- Workup: After the reaction is complete (as indicated by the consumption of adenine), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of DMF.
- Solvent Removal: Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by silica gel column chromatography.
 - Prepare a slurry of silica gel in ethyl acetate and pack the column.
 - Dissolve the crude product in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
 - Load the adsorbed product onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate), followed by a gradient of methanol in dichloromethane (e.g., 2-5% methanol).
 - Collect the fractions containing the desired product (as identified by TLC).
- Isolation and Drying: Combine the pure fractions and remove the solvent using a rotary evaporator to yield **9-Allyl-9H-purin-6-amine** as a white solid. Dry the product under vacuum.

Expected Yield: 60-70%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **9-Allyl-9H-purin-6-amine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **9-Allyl-9H-purin-6-amine**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Allyl bromide is a lachrymator and is toxic. Handle with care.
- DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Allyl-9H-purin-6-amine | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 9-Allyl-9H-purin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041460#protocol-for-the-synthesis-of-9-allyl-9h-purin-6-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com